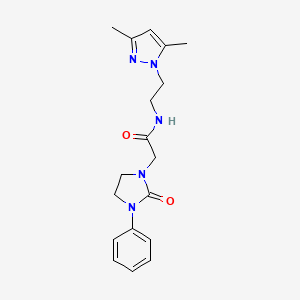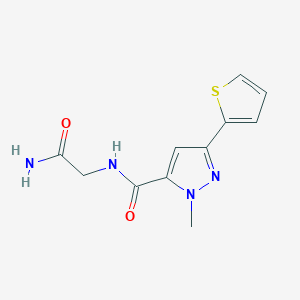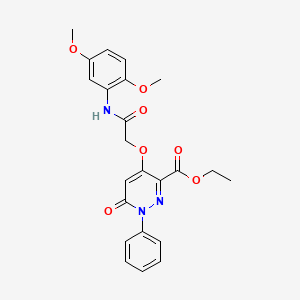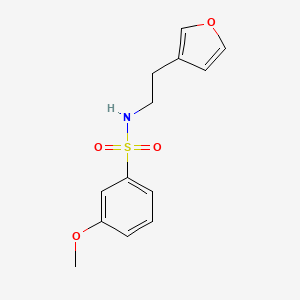![molecular formula C10H10F3NO4S B2936252 2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid CAS No. 1008938-50-8](/img/structure/B2936252.png)
2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid” is a chemical compound with the molecular weight of 297.25 . It is also known as N-{[2-(trifluoromethyl)phenyl]sulfonyl}alanine .
Molecular Structure Analysis
The IUPAC name of this compound is N-{[2-(trifluoromethyl)phenyl]sulfonyl}alanine . The InChI code is 1S/C10H10F3NO4S/c1-6(9(15)16)14-19(17,18)8-5-3-2-4-7(8)10(11,12)13/h2-6,14H,1H3,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Catalytic Activities and Chemical Transformations
Research has shown that benzenesulfonamide derivatives play a crucial role in catalytic activities and chemical transformations. For example, a study by Hazra et al. (2016) elucidated the syntheses, crystal structures, and catalytic activities of polymers derived from 2-(2-pyridylmethyleneamino)benzenesulfonamide, demonstrating their effectiveness in the oxidation of cyclohexane under mild conditions, which highlights a significant application in the field of green chemistry and industrial catalysis Hazra et al., 2016.
Organic Synthesis and Chemical Reactivity
In organic synthesis, benzenesulfonamides serve as key intermediates for constructing complex molecules. Xiao et al. (2013) reported on the incorporation of the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold, a transformation that proceeds under mild conditions and opens avenues for the synthesis of novel compounds with potential biological activities Xiao et al., 2013.
Enzyme Inhibition and Biological Interactions
Benzenesulfonamide derivatives have been extensively studied for their enzyme inhibitory properties, which are crucial for the development of therapeutic agents. Gao et al. (1995) explored a series of para-substituted benzenesulfonamides as inhibitors for bovine carbonic anhydrase II, demonstrating the importance of hydrophobic interactions in enzyme inhibition, which could guide the design of new inhibitors for various enzymes Gao et al., 1995.
Anticancer Activity
In the search for new anticancer agents, benzenesulfonamide derivatives have shown promising results. Rathish et al. (2012) synthesized a series of pyridazinone derivatives bearing benzenesulfonamide moiety and evaluated their anticancer activity, identifying compounds with significant activity against various cancer cell lines. This research indicates the potential of benzenesulfonamide derivatives in developing novel anticancer therapies Rathish et al., 2012.
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation respectively . Appropriate safety precautions should be taken while handling this compound .
Eigenschaften
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c1-6(9(15)16)14-19(17,18)8-5-3-2-4-7(8)10(11,12)13/h2-6,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMRLEYIFPXHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-N-(1,7-dimethyl-4-oxo-3,4-dihydrofuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B2936178.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2936179.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2936180.png)




![9-(4-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936188.png)
